molecular formula C22H19ClO4S2 B1261106 (1S,5R)-3-[2-chloro-4-(methylsulfonyl)benzoyl]-4-(phenylthio)bicyclo[3.2.1]oct-3-en-2-one

(1S,5R)-3-[2-chloro-4-(methylsulfonyl)benzoyl]-4-(phenylthio)bicyclo[3.2.1]oct-3-en-2-one

Cat. No. B1261106
M. Wt: 447 g/mol
InChI Key: VIXCLRUCUMWJFF-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5R)-benzobicyclon is a 3-[2-chloro-4-(methylsulfonyl)benzoyl]-4-(phenylthio)bicyclo[3.2.1]oct-3-en-2-one that has (1S,5R) configuration. The proherbicide benzobicyclon is a racemate consisting of equimolar amounts of this compound and its enantiomer. It is an enantiomer of a (1R,5S)-benzobicyclon.

Scientific Research Applications

Aqueous Photolysis in Agriculture

Benzobicyclon, which contains the mentioned chemical structure, is used as a pro-herbicide in rice fields. The persistence of its active product, benzobicyclon hydrolysate, is a concern. Studies have shown that in acidic conditions, the neutral species of this compound photolyzes faster than the anionic species. This is relevant for environmental considerations in agriculture, particularly in managing weed resistance and ensuring safe herbicide use in rice cultivation (Williams et al., 2018).

Dissipation in Soil

Research on the dissipation of benzobicyclon hydrolysate in soil reveals that it does not bind tightly or irreversibly with soil. This understanding is crucial for assessing the environmental impact of this herbicide, especially in flooded rice fields where it is predominantly used. The findings indicate that benzobicyclon hydrolysate is expected to dissipate slowly in such environments (Williams et al., 2017).

Herbicide Activation Kinetics

The kinetics of benzobicyclon's transformation to its active agent in water has been quantitatively assessed. The study is particularly relevant to California rice fields, where the herbicide's efficiency as a pro-herbicide in aquatic systems is examined. This information is vital for optimizing its use in agriculture and understanding its environmental behavior (Williams & Tjeerdema, 2016).

Chemical Synthesis and Molecular Structure

Research in chemical synthesis has explored the enantiomerically pure derivatives of this compound, which are significant for the synthesis of complex molecular structures. Such studies are fundamental in advancing chemical synthesis techniques and understanding molecular interactions (Gerber & Vogel, 2001).

properties

Product Name

(1S,5R)-3-[2-chloro-4-(methylsulfonyl)benzoyl]-4-(phenylthio)bicyclo[3.2.1]oct-3-en-2-one

Molecular Formula

C22H19ClO4S2

Molecular Weight

447 g/mol

IUPAC Name

(1S,5R)-3-(2-chloro-4-methylsulfonylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one

InChI

InChI=1S/C22H19ClO4S2/c1-29(26,27)16-9-10-17(18(23)12-16)21(25)19-20(24)13-7-8-14(11-13)22(19)28-15-5-3-2-4-6-15/h2-6,9-10,12-14H,7-8,11H2,1H3/t13-,14+/m0/s1

InChI Key

VIXCLRUCUMWJFF-UONOGXRCSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2=C([C@@H]3CC[C@@H](C3)C2=O)SC4=CC=CC=C4)Cl

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2=C(C3CCC(C3)C2=O)SC4=CC=CC=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,5R)-3-[2-chloro-4-(methylsulfonyl)benzoyl]-4-(phenylthio)bicyclo[3.2.1]oct-3-en-2-one
Reactant of Route 2
(1S,5R)-3-[2-chloro-4-(methylsulfonyl)benzoyl]-4-(phenylthio)bicyclo[3.2.1]oct-3-en-2-one
Reactant of Route 3
(1S,5R)-3-[2-chloro-4-(methylsulfonyl)benzoyl]-4-(phenylthio)bicyclo[3.2.1]oct-3-en-2-one
Reactant of Route 4
(1S,5R)-3-[2-chloro-4-(methylsulfonyl)benzoyl]-4-(phenylthio)bicyclo[3.2.1]oct-3-en-2-one
Reactant of Route 5
(1S,5R)-3-[2-chloro-4-(methylsulfonyl)benzoyl]-4-(phenylthio)bicyclo[3.2.1]oct-3-en-2-one
Reactant of Route 6
(1S,5R)-3-[2-chloro-4-(methylsulfonyl)benzoyl]-4-(phenylthio)bicyclo[3.2.1]oct-3-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.